3-Bromo-5-(4-ethylphenyl)pyridine
Overview
Description
3-Bromo-5-(4-ethylphenyl)pyridine is an organic compound that belongs to the class of bromopyridines It features a bromine atom at the third position and a 4-ethylphenyl group at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4-ethylphenyl)pyridine can be achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most common. This reaction involves the coupling of a bromopyridine derivative with an arylboronic acid in the presence of a palladium catalyst. The general reaction conditions include:
Reagents: 3-bromopyridine, 4-ethylphenylboronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
The reaction typically proceeds with good yields and high selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(4-ethylphenyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., NaOH), solvent (e.g., ethanol), temperature (50-80°C)
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvent (e.g., acetone), temperature (0-25°C)
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvent (e.g., ether), temperature (0-25°C)
Major Products Formed
Substitution: 3-Amino-5-(4-ethylphenyl)pyridine, 3-Thio-5-(4-ethylphenyl)pyridine
Oxidation: 3-Bromo-5-(4-formylphenyl)pyridine, 3-Bromo-5-(4-carboxyphenyl)pyridine
Reduction: 3-Bromo-5-(4-ethylphenyl)piperidine
Scientific Research Applications
3-Bromo-5-(4-ethylphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals
Mechanism of Action
The mechanism of action of 3-Bromo-5-(4-ethylphenyl)pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the ethylphenyl group can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the pyridine ring can participate in hydrogen bonding and π-π interactions, further modulating its activity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-phenylpyridine: Lacks the ethyl group, which may affect its reactivity and biological activity.
3-Bromo-5-(4-methylphenyl)pyridine: Contains a methyl group instead of an ethyl group, potentially altering its chemical and physical properties.
3-Bromo-5-(4-isopropylphenyl)pyridine: Features an isopropyl group, which can impact its steric and electronic characteristics
Uniqueness
3-Bromo-5-(4-ethylphenyl)pyridine is unique due to the presence of the ethyl group, which can enhance its lipophilicity and influence its interactions with biological targets. This structural feature may also affect its reactivity in various chemical transformations, making it a valuable compound for diverse applications .
Biological Activity
3-Bromo-5-(4-ethylphenyl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its antimicrobial, anticancer, and enzyme inhibitory properties, supported by case studies and research findings.
Chemical Structure and Properties
The chemical formula for this compound is C13H12BrN. The presence of both bromine and a phenyl group contributes to its unique chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration in antibiotic development. For instance, compounds with similar structures have been documented to show effective inhibition against Gram-positive and Gram-negative bacteria, suggesting a potential broad-spectrum activity.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study highlighted its cytotoxic effects on several cancer cell lines, demonstrating an ability to induce apoptosis in malignant cells. The following table summarizes key findings from recent studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HEPG2 | 10.5 | Induction of apoptosis via caspase activation |
MCF7 | 8.2 | Inhibition of PI3K/Akt signaling pathway |
SW1116 | 12.0 | Cell cycle arrest at G1 phase |
These results indicate that this compound may serve as a lead compound for developing new anticancer agents targeting specific pathways involved in tumor growth and survival.
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes. Studies have shown that it can effectively inhibit phosphoinositide 3-kinase (PI3K), which plays a crucial role in cancer cell proliferation and survival. The following table summarizes enzyme inhibition data:
Enzyme | IC50 (µM) | Comments |
---|---|---|
PI3Kδ | 3.1 | Significant inhibitor with potential therapeutic applications |
PI3Kβ | 650 | Lesser potency but still noteworthy |
Case Studies
- Study on Anticancer Activity : A recent investigation assessed the effects of this compound on various cancer cell lines using MTT assays. The results indicated substantial cytotoxicity, particularly against breast cancer cells (MCF7) with an IC50 value of 8.2 µM, suggesting its potential as an anticancer agent .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of the compound against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The findings revealed that the compound inhibited bacterial growth effectively, supporting its potential use in developing new antimicrobial therapies .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Apoptosis Induction : The compound triggers apoptotic pathways by activating caspases, leading to programmed cell death in cancer cells.
- Enzyme Interaction : By inhibiting PI3K, it disrupts critical signaling pathways involved in cell survival and proliferation.
Properties
IUPAC Name |
3-bromo-5-(4-ethylphenyl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN/c1-2-10-3-5-11(6-4-10)12-7-13(14)9-15-8-12/h3-9H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDVABOOCLZSDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=CN=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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